2,3,4,4a,8,9,13b,14-Octahydro-1H-benzo(6,7)cyclohepta(1,2,3-de)pyrido(2,1-a)isoquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Taclamine Hydrochloride is a chemical compound with the molecular formula C21H24ClN . It is an isoquinoline derivative known for its central nervous system depressant and anti-inflammatory properties . Taclamine Hydrochloride has been studied for its effects on neurotransmitter turnover in the brain, particularly noradrenaline and dopamine .
Preparation Methods
The synthesis of Taclamine Hydrochloride can be achieved through multiple synthetic routes. One common method involves the condensation of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethylamine with 8-valerolactone to form a hydroxyamide intermediate. This intermediate is then treated with phosphorus oxychloride and mercuric acetate to yield the pyridoisoquinolinium salt, which is subsequently converted to Taclamine Hydrochloride .
Another synthetic route involves the addition of methyl vinyl ketone to 1,7,8,12b-tetrahydrobenzo[1,2]-cyclohepta[3,4,5-de]isoquinoline hydrochloride. The resulting mixture of amino ketones is separated by column chromatography and converted to Taclamine Hydrochloride through desulfurization of the corresponding ethylenethioketal derivatives .
Chemical Reactions Analysis
Taclamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify its structure.
Substitution: It can undergo substitution reactions, particularly involving its nitrogen atom.
Common reagents used in these reactions include phosphorus oxychloride, mercuric acetate, and methyl vinyl ketone . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Taclamine Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various isoquinoline derivatives.
Industry: It can be used in the production of other chemical compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of Taclamine Hydrochloride involves its interaction with neurotransmitter systems in the brain. It antagonizes the turnover of noradrenaline and dopamine during stress conditions without affecting serotonin turnover . This suggests that Taclamine Hydrochloride may modulate the activity of specific neurotransmitter pathways, contributing to its central nervous system depressant effects.
Comparison with Similar Compounds
Taclamine Hydrochloride can be compared with other isoquinoline derivatives, such as:
Tacrine: An anticholinesterase drug used for Alzheimer’s disease.
Dicyclomine: An antimuscarinic agent used to treat irritable bowel syndrome.
Taclamine Hydrochloride is unique due to its specific effects on noradrenaline and dopamine turnover, which distinguishes it from other compounds with similar structures and pharmacological properties.
Properties
CAS No. |
34061-34-2 |
---|---|
Molecular Formula |
C21H24ClN |
Molecular Weight |
325.9 g/mol |
IUPAC Name |
(1S,8S)-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaene;hydrochloride |
InChI |
InChI=1S/C21H23N.ClH/c1-2-8-17-15(6-1)11-12-16-7-5-9-18-20-10-3-4-13-22(20)14-19(17)21(16)18;/h1-2,5-9,19-20H,3-4,10-14H2;1H/t19-,20-;/m0./s1 |
InChI Key |
LOSFVNFVCCXCEN-FKLPMGAJSA-N |
Isomeric SMILES |
C1CCN2C[C@H]3C4=CC=CC=C4CCC5=C3C(=CC=C5)[C@@H]2C1.Cl |
SMILES |
C1CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1.Cl |
Canonical SMILES |
C1CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AY 22214, AY-22,214; Taclamine HCl, Taclamine hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.